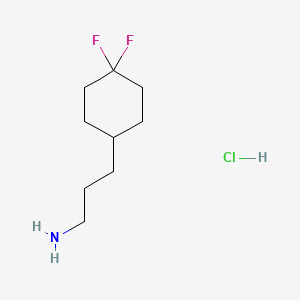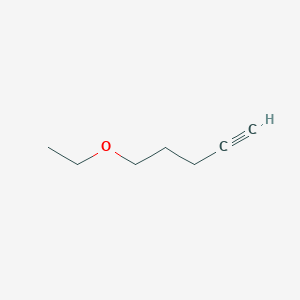
5-Ethoxypent-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethoxypent-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C7H12O, and it features an ethoxy group (-OCH2CH3) attached to the first carbon of a pent-1-yne chain
准备方法
Synthetic Routes and Reaction Conditions
5-Ethoxypent-1-yne can be synthesized through various methods, including:
Alkylation of Terminal Alkynes: This involves the reaction of a terminal alkyne with an alkyl halide in the presence of a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu). For instance, ethylation of pent-1-yne using ethyl bromide (C2H5Br) can yield this compound.
Hydroalkoxylation of Alkynes: This method involves the addition of an alcohol to an alkyne in the presence of a catalyst, such as a transition metal complex. The reaction typically requires mild conditions and can be highly regioselective.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
5-Ethoxypent-1-yne undergoes various chemical reactions, including:
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl), leading to the formation of dihaloalkanes or haloalkenes.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diketones or carboxylic acids.
Reduction Reactions: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can yield the corresponding alkane, 5-ethoxypentane.
Common Reagents and Conditions
Halogenation: Br2 or Cl2 in an inert solvent like dichloromethane (CH2Cl2) at room temperature.
Hydrogenation: H2 gas with Pd/C catalyst under mild pressure and temperature.
Oxidation: KMnO4 in aqueous solution at room temperature or OsO4 in the presence of a co-oxidant.
Major Products Formed
Dihaloalkanes: From halogenation reactions.
Alkanes: From hydrogenation reactions.
Diketones or Carboxylic Acids: From oxidation reactions.
科学研究应用
5-Ethoxypent-1-yne has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of functionalized polymers and materials with unique properties.
Biological Studies: It may be used as a probe or intermediate in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 5-ethoxypent-1-yne in chemical reactions typically involves the activation of the triple bond, which can undergo nucleophilic or electrophilic addition. The ethoxy group can also participate in reactions, influencing the compound’s reactivity and selectivity. Molecular targets and pathways involved in its reactions include:
Nucleophilic Attack: The triple bond can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Addition: The triple bond can be attacked by electrophiles, leading to the formation of addition products.
Catalytic Activation: Transition metal catalysts can activate the triple bond, facilitating various transformations.
相似化合物的比较
Similar Compounds
Pent-1-yne: A simpler alkyne without the ethoxy group.
5-Methoxypent-1-yne: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.
Hex-1-yne: An alkyne with a longer carbon chain.
Uniqueness
5-Ethoxypent-1-yne is unique due to the presence of the ethoxy group, which imparts different reactivity and properties compared to other alkynes. The ethoxy group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
属性
CAS 编号 |
88470-17-1 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC 名称 |
5-ethoxypent-1-yne |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7-8-4-2/h1H,4-7H2,2H3 |
InChI 键 |
XJSCYSHJAHCWTE-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


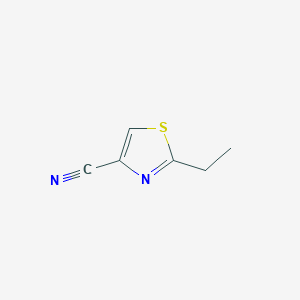
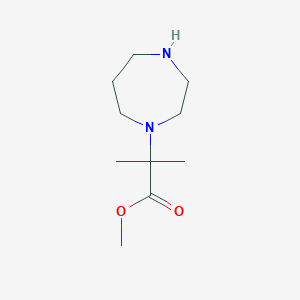

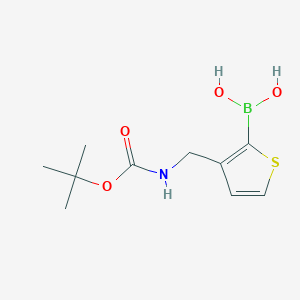
![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
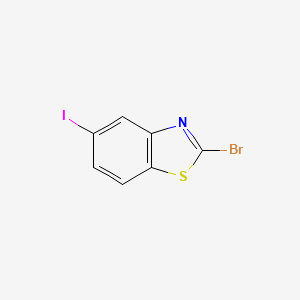
![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)
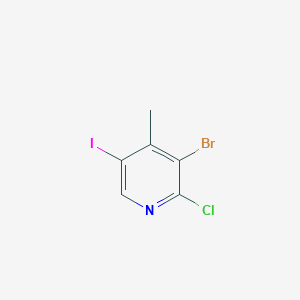
![tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)

